Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound, particularly on the fluorophenyl and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound could serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: In industrial settings, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxadiazole ring could contribute to the compound’s stability and reactivity. Pathways involved in its mechanism of action might include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
- Ethyl 3-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
- Ethyl 3-((3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
Uniqueness
Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective as a therapeutic agent compared to its analogs with different substituents on the phenyl ring.
Biological Activity
Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features several structural components:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Oxadiazole Ring : A five-membered heterocyclic compound that contributes to the compound's reactivity and biological activity.
- Fluorophenyl Group : Enhances binding affinity and stability.
The molecular formula is C17H20FN3O3 with a molecular weight of 333.36 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole : Cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions with suitable derivatives .
The exact mechanism of action remains partially understood but is believed to involve:
- Enzyme Interaction : Potential inhibition or modulation of specific enzymes or receptors.
- Binding Affinity : The fluorophenyl group may enhance interactions with biological targets, while the oxadiazole ring contributes to the compound's stability .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives have strong inhibitory effects against various pathogens, including bacteria and fungi .
Compound | Target Pathogen | MIC (μg/mL) |
---|---|---|
7b | Staphylococcus aureus | 0.22 |
10 | Escherichia coli | 0.25 |
Anticancer Activity
The oxadiazole moiety has been linked to anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including:
- Human cervical cancer (HeLa)
- Colon adenocarcinoma (CaCo-2)
These compounds often exhibit IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Anti-inflammatory and Analgesic Effects
Research has also suggested that oxadiazole derivatives possess anti-inflammatory properties. They may act by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
- Anticancer Research : In a study examining various oxadiazole derivatives, one compound exhibited an IC50 of approximately 92.4 μM against a panel of cancer cell lines, indicating significant potential for further development .
Properties
IUPAC Name |
ethyl 3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-23-17(22)21-9-5-6-12(11-21)10-15-19-16(20-24-15)13-7-3-4-8-14(13)18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLHANYAXBJWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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